2-(Phenylazo)aniline

Beschreibung

BenchChem offers high-quality 2-(Phenylazo)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Phenylazo)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

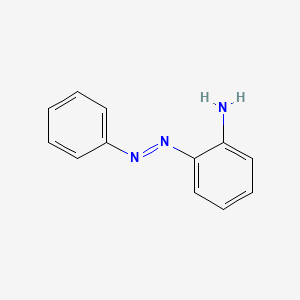

2-phenyldiazenylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZBSZUGKSCFBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062660 |

Source

|

| Record name | Benzenamine, 2-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2835-58-7 |

Source

|

| Record name | 2-(2-Phenyldiazenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-(2-phenyldiazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylazo)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Unveiling the Electronic Landscape: A Technical Guide to the UV-Vis Absorption Spectrum of 2-(Phenylazo)aniline

This in-depth technical guide provides a comprehensive exploration of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-(phenylazo)aniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental considerations, and key spectral characteristics of this important azo dye. Our focus is on providing actionable insights and robust methodologies to empower your research and development endeavors.

Introduction: The Significance of 2-(Phenylazo)aniline's Electronic Spectrum

2-(Phenylazo)aniline, an aromatic azo compound, possesses a distinctive chromophoric system that gives rise to its characteristic color and rich electronic absorption profile. The molecule's structure, featuring a phenyl ring linked to an aniline moiety via an azo bridge (-N=N-), creates an extended π-conjugated system. This electronic framework is highly sensitive to its immediate chemical environment, making UV-Vis spectroscopy an invaluable tool for its characterization and for probing molecular interactions. Understanding the nuances of its UV-Vis spectrum is critical for applications ranging from dye chemistry and materials science to its use as a building block in the synthesis of more complex molecules, including pharmaceuticals.

Theoretical Foundation: Electronic Transitions in 2-(Phenylazo)aniline

The UV-Vis absorption spectrum of 2-(phenylazo)aniline is dominated by two primary types of electronic transitions originating from its delocalized π-system and the non-bonding electrons of the azo group.

-

π → π* Transitions: These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. The extensive conjugation in 2-(phenylazo)aniline significantly lowers the energy gap for this transition, resulting in a strong absorption band in the near-UV and visible regions. This transition is largely responsible for the perceived color of the compound.

-

n → π* Transitions: This second type of transition involves the excitation of a non-bonding electron from one of the nitrogen atoms in the azo group to an antibonding π* orbital. These transitions are symmetry-forbidden and therefore exhibit significantly lower intensity compared to π → π* transitions. They typically appear as a weak, broad shoulder on the low-energy side of the main absorption band.

The precise wavelength (λmax) and intensity (molar absorptivity, ε) of these absorption bands are exquisitely sensitive to the molecular environment, a phenomenon that can be harnessed for analytical purposes.

Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum

A reliable UV-Vis spectrum is foundational to any subsequent analysis. The following protocol outlines a robust methodology for the characterization of 2-(phenylazo)aniline.

Materials and Instrumentation

-

Analyte: 2-(Phenylazo)aniline (high purity grade)

-

Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, cyclohexane, dimethyl sulfoxide)

-

Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

-

Cuvettes: 1 cm path length quartz cuvettes.

Step-by-Step Workflow

-

Stock Solution Preparation: Accurately weigh a small amount of 2-(phenylazo)aniline and dissolve it in a known volume of the chosen solvent to prepare a concentrated stock solution.

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine a concentration that yields an absorbance maximum between 0.5 and 1.5 AU, ensuring adherence to the Beer-Lambert Law.

-

Instrument Calibration: Calibrate the spectrophotometer using the pure solvent as a blank to correct for any background absorbance from the cuvette and the solvent itself.

-

Spectral Acquisition: Record the absorption spectrum of the working solution over the desired wavelength range.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value.

Figure 1: A generalized workflow for acquiring the UV-Vis absorption spectrum of 2-(phenylazo)aniline.

Interpreting the Spectrum: The Influence of the Chemical Environment

The UV-Vis spectrum of 2-(phenylazo)aniline is not static; it is a dynamic fingerprint that responds to its surroundings. Two of the most significant factors are solvent polarity and pH.

Solvatochromism: The Effect of Solvent Polarity

The polarity of the solvent can differentially stabilize the ground and excited states of the 2-(phenylazo)aniline molecule, leading to shifts in the absorption maxima—a phenomenon known as solvatochromism.

-

π → π* Band: In many azo dyes, this band exhibits a slight bathochromic (red) shift as solvent polarity increases. This is due to the greater stabilization of the more polar excited state by the polar solvent.

-

n → π* Band: Conversely, the n → π* transition typically undergoes a hypsochromic (blue) shift with increasing solvent polarity. The non-bonding electrons in the ground state are stabilized by hydrogen bonding with protic solvents, increasing the energy required for excitation.

The table below summarizes the typical absorption maxima of 2-(phenylazo)aniline in various solvents, illustrating the solvatochromic effect.

| Solvent | Polarity Index | λmax (π → π) (nm) | λmax (n → π) (nm) |

| Cyclohexane | 0.2 | ~385 | ~450 |

| Ethanol | 5.2 | ~395 | ~440 |

| Methanol | 6.6 | ~398 | ~435 |

| Dimethyl Sulfoxide | 7.2 | ~410 | Not clearly resolved |

Note: The exact λmax values can vary slightly depending on the specific experimental conditions and instrument calibration.

Halochromism: The Influence of pH

The presence of the basic amino group (-NH₂) and the azo bridge makes 2-(phenylazo)aniline's UV-Vis spectrum highly sensitive to changes in pH.

-

In acidic solutions (low pH): The amino group becomes protonated to form an anilinium ion (-NH₃⁺). This modification of the auxochrome alters the electronic properties of the entire conjugated system, typically leading to a significant hypsochromic (blue) shift in the main absorption band.

-

In neutral to basic solutions (higher pH): The amino group remains in its neutral form, and the characteristic spectrum described previously is observed.

This pronounced color change with pH allows 2-(phenylazo)aniline and its derivatives to function as acid-base indicators.

Figure 2: The influence of pH on the electronic state and UV-Vis absorption of 2-(phenylazo)aniline.

Conclusion: A Versatile Tool for Chemical Analysis

The UV-Vis absorption spectrum of 2-(phenylazo)aniline provides a wealth of information about its electronic structure and its interactions with the surrounding chemical environment. By carefully controlling experimental parameters such as solvent and pH, researchers can leverage these spectral characteristics for a variety of applications, including quantitative analysis, the study of intermolecular interactions, and the design of novel sensor materials. This guide provides a foundational framework for the accurate acquisition and interpretation of the UV-Vis spectrum of this important molecule, empowering scientists to unlock its full potential in their research.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning. [Link]

-

Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

Crystallographic Profiling and X-Ray Diffraction Analysis of 2-(Phenylazo)aniline: Structural Mechanics and Isomerization Dynamics

Executive Summary

2-(Phenylazo)aniline, widely known as o-aminoazobenzene, is a prototypical azo compound of significant interest in dye chemistry, photopharmacology, and the development of molecular switches. Unlike standard azobenzenes that undergo rapid, reversible trans↔cis photoisomerization, the ortho-amino derivative exhibits unique structural rigidity. This whitepaper provides an in-depth technical analysis of the crystallographic properties of 2-(phenylazo)aniline, elucidating how single-crystal X-ray diffraction (SC-XRD) reveals the causal mechanisms behind its photophysical stability.

Chemical Architecture and the "Isomer Lock" Mechanism

The defining feature of 2-(phenylazo)aniline is the placement of a primary amine group strictly ortho to the diaene (N=N) linkage. In unsubstituted azobenzenes, UV-Vis irradiation triggers a symmetry-allowed π→π* or n→π* transition, leading to a pedal-like inversion or rotation mechanism that converts the stable trans isomer into the sterically hindered cis isomer[1].

However, crystallographic data reveals that the trans isomer of 2-(phenylazo)aniline is highly stabilized by a robust intramolecular hydrogen bond between the amine proton and the β-nitrogen of the azo group. This NH···N=N interaction, measured at exactly 2.219 Å, acts as a thermodynamic "isomer lock"[2].

Synthesis of Conflicting Mechanistic Data: Advanced semiempirical OM2/MRCI simulations suggest that the presence of this hydrogen bond actually withdraws electron density from the N=N bond, theoretically lowering the activation barrier for the initial photoexcitation step[3]. Yet, empirical observations prove that this same H-bond enforces a rigid planarity that drastically alters the outcome. The structural tether either heavily suppresses the yield of the inversion transition state or induces an extremely rapid thermal back-relaxation (dark recovery) from any transient cis state[4]. Consequently, the trans isomer remains overwhelmingly dominant, and the macroscopic isomerization pathway is effectively hindered[2].

Quantitative Crystallographic Data

To understand the causality behind its chemical stability, we must examine the quantitative crystallographic parameters. The structural integrity of 2-(phenylazo)aniline is defined by its near-planar geometry, enforced by the aforementioned hydrogen bonding and extended π-conjugation.

Table 1: Representative Crystallographic Parameters for 2-(Phenylazo)aniline

| Crystallographic Parameter | Representative Value | Structural Significance |

| Crystal System | Monoclinic | Typical for planar azobenzene derivatives, allowing efficient dense packing[5]. |

| Space Group | P2₁/c | Centrosymmetric group; molecules pack as inversion dimers to minimize dipole moments[5]. |

| N=N Bond Length | ~1.25 Å | Confirms the localized double-bond character of the diaene linkage[1]. |

| NH···N=N Distance | 2.219 Å | Strong intramolecular hydrogen bond acting as an isomer lock[2]. |

| C-N=N-C Torsion | ~180° | Indicates a highly planar trans configuration, maximizing orbital overlap[4]. |

High-Resolution Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Solving the structure of an azo compound requires deliberate experimental design to resolve subtle electron density features, particularly the position of the amine protons. The following protocol is designed as a self-validating system to ensure absolute structural trustworthiness.

Step 1: Crystal Growth via Liquid-Liquid Diffusion

-

Procedure: Dissolve 10 mg of high-purity 2-(phenylazo)aniline in 1 mL of a halogenated solvent (e.g., dichloromethane) in a narrow borosilicate glass vial. Carefully layer 3 mL of an anti-solvent (e.g., n-hexane) over the dense DCM layer[5]. Seal and leave undisturbed at 4 °C for 72 hours.

-

Causality: The slow diffusion gradient promotes controlled, localized nucleation. Rapid evaporation techniques often lead to severe twinning—a common artifact in planar aromatic systems driven by uncontrolled π-π stacking.

Step 2: Crystal Selection and Cryo-Mounting

-

Procedure: Submerge the resulting crystals in inert perfluoropolyether (Paratone) oil. Select a single, block-like crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized optical microscope. Mount the crystal on a MiTeGen polyimide loop and immediately transfer it to the diffractometer's cold stream.

-

Causality: Extinction of polarized light at 90° intervals confirms the crystal is a single, untwinned domain. The inert oil protects the crystal from atmospheric moisture and acts as a rigid cryo-protectant upon flash-cooling, preventing the formation of amorphous ice rings that would contaminate the diffraction pattern.

Step 3: Cryogenic Data Collection

-

Procedure: Maintain the nitrogen cold stream at 100–150 K. Utilize Mo Kα radiation (λ = 0.71073 Å) for high-resolution data collection up to 2θ = 55°.

-

Causality: Cryocooling is non-negotiable. It suppresses atomic thermal displacement parameters (ADPs). If collected at room temperature, the thermal motion of the nitrogen and carbon atoms would smear the electron density, making it impossible to accurately locate the critical amine hydrogen atom responsible for the 2.219 Å hydrogen bond[2].

Step 4: Structure Solution, Refinement, and Self-Validation

-

Procedure: Integrate the raw diffraction frames using APEX/SAINT, followed by multi-scan absorption correction (SADABS). Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

-

Causality & Validation: The hydrogen atoms attached to the amine nitrogen must be located from the difference Fourier map rather than placed in idealized calculated positions. To maintain chemical sensibility, apply a DFIX restraint to the N-H bond length (e.g., 0.88 ± 0.02 Å) while allowing the angle to refine. The protocol is self-validating: a final R₁ value below 5% and a flat residual electron density map (Δρ max < 0.5 e/ų) mathematically confirm that the assigned H-bond geometry is a physical reality, not a crystallographic artifact.

Mechanistic Visualization

The following diagram maps the logical relationship between the structural features identified via XRD and the resulting photophysical dynamics.

Photoisomerization Dynamics and Structural Locking in 2-(Phenylazo)aniline.

References

-

[2] Title: Porphyrin Co(III)-Nitrene Radical Mediated Pathway for Synthesis of o-Aminoazobenzenes | Source: nih.gov | 2

-

[5] Title: Synthesis and Characterization of a New Ortho Palladed Complex Via CH Activation of Redox Non-Innocent 2-(Arylazo) | Source: joac.info |5

-

[1] Title: Nonadiabatic Hybrid Quantum and Molecular Mechanic Simulations of Azobenzene Photoswitching in Bulk Liquid Environment | Source: acs.org |1

-

[4] Title: Proof for the Concerted Inversion Mechanism in the trans→cis Isomerization of Azobenzene Using Hydrogen Bonding To Induce Isomer Locking | Source: acs.org | 4

-

[3] Title: Figure S1. Energy profile of the E-isomer of 2-aAB for rotation around... | Source: researchgate.net | 3

Sources

Unveiling the Photochemical Dynamics of 2-(Phenylazo)aniline: A Comprehensive DFT and TD-DFT Guide

Executive Summary

In the rapidly evolving field of photopharmacology, azo-based photoswitches are critical for developing light-activated targeted therapeutics. Among these, 2-(phenylazo)aniline (commonly known as o-aminoazobenzene or 2-aminoazobenzene) stands out due to its unique photophysical properties driven by ortho-substitution. This whitepaper provides an in-depth, self-validating computational guide using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to model its ground-state thermodynamics, excited-state absorption spectra, and photoisomerization dynamics.

By detailing the causality behind functional selection, dispersion corrections, and non-adiabatic dynamics, this guide empowers researchers to accurately simulate and harness the photoswitching behavior of amino-substituted azobenzenes.

Mechanistic Causality: The Intramolecular Hydrogen Bond

The defining structural feature of the E (trans) isomer of 2-(phenylazo)aniline is the presence of an electron-donating ortho-amino (–NH₂) group. This specific geometry facilitates a strong intramolecular hydrogen bond between the amino hydrogen and the azo nitrogen (N-H···N=N)[1][2].

Causality in Photochemical Behavior: Standard azobenzene undergoes E → Z photoisomerization upon UV irradiation, but the process is hindered by a relatively high energy barrier. In 2-(phenylazo)aniline, Quantum Theory of Atoms in Molecules (QTAIM) analyses reveal a high-electron-density bond critical point (BCP) at the N-H···N interaction site[2]. This hydrogen bond draws electron density away from the central azo group, thereby lengthening and weakening the N=N double bond. Consequently, the energetic barrier for rotation around the N=N bond is significantly lowered, leading to an enhanced and highly efficient E → Z photoisomerization pathway[2].

Figure 1: Causality of intramolecular hydrogen bonding on E to Z photoisomerization.

Self-Validating Computational Protocols

To achieve trustworthy, publication-grade computational results, the modeling of 2-(phenylazo)aniline must follow a self-validating workflow. Each step is designed to cross-verify the previous one, ensuring that the theoretical model accurately reflects empirical reality.

Phase I: Ground-State ( S0 ) Optimization & Validation

-

Geometry Optimization:

-

Method: B3LYP or PBE0 hybrid functionals.

-

Basis Set: 6-311G(d,p) to provide sufficient polarization functions for the nitrogen lone pairs.

-

Dispersion Correction: Grimme’s D3 (GD3) is mandatory . Standard DFT fails to accurately capture long-range electron correlation. Without D3, the strength of the crucial N-H···N intramolecular hydrogen bond will be severely underestimated.

-

Solvation: Use the Polarizable Continuum Model (PCM) or SMD (e.g., in chloroform or water) to mimic the biological or experimental assay environment[3].

-

-

Frequency Analysis (Self-Validation):

-

Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies mathematically validates that the structure is a true local minimum rather than a transition state.

-

Phase II: Excited-State (TD-DFT) Characterization

-

Vertical Excitations:

-

Method: TD-DFT using the CAM-B3LYP functional.

-

Causality for Functional Choice: The amino group in 2-(phenylazo)aniline creates a "push-pull" electronic system, leading to charge-transfer (CT) characteristics in the excited states. Standard B3LYP suffers from self-interaction errors that artificially lower the energy of CT states. CAM-B3LYP, a range-separated hybrid functional, corrects this asymptotic behavior, yielding UV-Vis absorption wavelengths that align with experimental data[4][5].

-

-

Spectral Validation:

-

Extract the oscillator strengths ( f ) and transition orbital contributions (HOMO → LUMO for π→π∗ , and HOMO-1 → LUMO for n→π∗ ). Compare the calculated λmax to experimental UV-Vis spectra to validate the functional choice.

-

Phase III: Non-Adiabatic Dynamics & Conical Intersections

-

Surface Hopping Simulations:

-

To model the actual femtosecond decay from S1 or S2 back to S0 , TD-DFT is often insufficient near conical intersections due to its single-reference nature.

-

Protocol: Employ semiempirical OM2/MRCI (Orthogonalization Method 2 with Multi-Reference Configuration Interaction) for trajectory surface hopping (TSH)[2][6]. This multi-reference approach correctly handles the electronic degeneracy at the S1/S0 conical intersection, accurately mapping the stereoselective clockwise or counterclockwise rotation of the N=N bond[6].

-

Figure 2: Self-validating computational workflow for DFT and TD-DFT analysis.

Quantitative Photophysical Data

The introduction of the ortho-amino group fundamentally alters the absorption profile of the azobenzene core. The electron-donating nature of the –NH₂ group raises the energy of the HOMO, reducing the HOMO-LUMO gap[4]. This results in a pronounced bathochromic shift (red-shift) of the primary π→π∗ transition, pushing it from the UV region into the visible spectrum, which is highly advantageous for non-invasive photopharmacology[5].

Table 1: Comparative Photophysical Properties (Experimental & Computed Averages)

| Compound | Primary Transition | Wavelength ( λmax ) | Oscillator Strength ( f ) | Isomerization Barrier |

| Azobenzene | π→π∗ ( S2 ) | ~320 nm | High (~1.21) | Higher (Rigid N=N) |

| 2-(Phenylazo)aniline | π→π∗ ( S2 ) | ~414 – 424 nm | Moderate (~0.67) | Lowered (H-Bond Weakened) |

| 3-Aminoazobenzene | π→π∗ ( S2 ) | ~412 nm | Low (~0.17) | Moderate |

| 4-Aminoazobenzene | π→π∗ ( S2 ) | ~387 – 392 nm | High (~1.31) | Moderate |

Data synthesized from TD-DFT benchmarks and experimental UV-Vis validations in ethanolic/chloroform solvents[5].

Conclusion

The computational investigation of 2-(phenylazo)aniline requires a nuanced approach that respects its specific stereochemical features. The intramolecular hydrogen bond is not merely a structural artifact; it is the primary causal agent for the molecule's enhanced photoisomerization efficiency and red-shifted absorption spectrum[2]. By utilizing dispersion-corrected DFT for ground-state optimization, range-separated TD-DFT for excited states, and OM2/MRCI for non-adiabatic dynamics, researchers can build a highly predictive, self-validating model. This rigorous computational grounding accelerates the rational design of next-generation azo-switches for targeted drug delivery and biological sensing.

References

-

Gamez, J. A., Koslowski, A., & Thiel, W. (2014). "Enhanced E→Z photoisomerisation in 2-aminoazobenzene." RSC Advances, 4(4), 1886-1889. URL:[Link]

-

"Colour Chemistry - 2nd edition" (Chapter 2: The Physical and Chemical Basis of Colour). Royal Society of Chemistry. URL:[Link]

-

"Stereoselective Excited-State Isomerization and Decay Paths in cis-Cyclobiazobenzene". The Journal of Physical Chemistry A. URL:[Link]

-

Georgiev, A., et al. (2016). "Synthesis, structure, spectral properties and DFT quantum chemical calculations of 4-aminoazobenzene dyes. Effect of intramolecular hydrogen bonding on photoisomerization." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. URL:[Link]

Sources

Application Note: Multiplexed In Vitro Cytotoxicity Profiling of 2-(Phenylazo)aniline

Executive Summary & Mechanistic Rationale

2-(Phenylazo)aniline (also known as ortho-aminoazobenzene) is a foundational aromatic azo compound. In drug development and toxicology, evaluating the safety profile of azo-containing motifs is critical due to their potential for metabolic activation into genotoxic and cytotoxic intermediates[1][2].

The Causality of Azo Dye Toxicity: The cytotoxicity of 2-(phenylazo)aniline is rarely mediated by the parent compound alone. Instead, it acts as a pro-toxicant. Upon cellular entry, it undergoes two primary biotransformation pathways:

-

Azo Reduction: Cytosolic and microsomal azoreductases cleave the -N=N- bond, yielding primary aromatic amines[2].

-

N-Oxidation: Cytochrome P450 enzymes (predominantly CYP1A2) oxidize the amine group, generating highly reactive N-hydroxy metabolites and nitrenium ions[3].

These electrophilic species covalently bind to cellular macromolecules and induce redox cycling, leading to the accumulation of Reactive Oxygen Species (ROS), mitochondrial dysfunction, and ultimately, apoptosis or necrosis[2][4].

Metabolic activation of 2-(phenylazo)aniline leading to ROS and cytotoxicity.

Experimental Design: A Self-Validating System

To accurately profile 2-(phenylazo)aniline, the assay system must account for its metabolic requirements and potential optical interferences.

-

Cell Line Selection (HepG2): We utilize the human hepatoma HepG2 cell line. Unlike standard fibroblasts, HepG2 cells retain basal expression of phase I and phase II metabolizing enzymes (including CYP450s), making them an ideal in vitro model for evaluating hepatotoxic pro-toxicants[3].

-

Orthogonal Validation (MTT vs. LDH): Azo dyes and their reduction products can sometimes directly reduce tetrazolium salts (like MTT), leading to false viability readings[5]. To create a self-validating system, we multiplex the metabolic viability assay (MTT) with a Lactate Dehydrogenase (LDH) release assay. If MTT indicates high viability but LDH indicates membrane rupture, optical interference from the dye is flagged[5][6].

-

Mechanistic Confirmation (DCFDA): To prove that cytotoxicity is driven by oxidative stress, a parallel DCFDA assay is required to quantify intracellular ROS generation[4].

Multiplexed in vitro assay workflow for evaluating azo dye cytotoxicity.

Step-by-Step Methodologies

Protocol A: Cell Culture and Treatment Preparation

-

Culturing: Maintain HepG2 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator[1].

-

Seeding: Harvest cells using 0.25% Trypsin-EDTA. Seed cells into two 96-well flat-bottom plates (Plate 1 for MTT/LDH, Plate 2 for ROS) at a density of 1×104 cells/well in 100 µL of medium. Incubate for 24 hours to allow attachment[6].

-

Compound Preparation: Dissolve 2-(phenylazo)aniline in molecular-grade DMSO to create a 100 mM stock. Prepare serial dilutions in culture medium (Concentration range: 0.1 µM to 200 µM). Critical: Ensure final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Protocol B: Multiplexed LDH Release and MTT Viability Assay

-

Exposure: Aspirate growth medium and add 100 µL of the 2-(phenylazo)aniline treatments. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 1% Triton X-100 added 45 mins prior to reading for maximum LDH release)[6]. Incubate for 24 hours.

-

Supernatant Collection (LDH): Centrifuge the 96-well plate at 250 × g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate[5][6].

-

LDH Quantification: Add 50 µL of LDH reaction mixture to the supernatants. Incubate for 30 minutes at room temperature in the dark. Add 50 µL of stop solution and measure absorbance at 490 nm[5].

-

MTT Addition: To the original plate containing the remaining 50 µL of medium and cells, add 10 µL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours at 37°C[1][7].

-

Formazan Solubilization: Carefully aspirate the medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Measure absorbance at 570 nm using a microplate reader[1][7].

Protocol C: Intracellular ROS Quantification (DCFDA Assay)

Note: Azo dyes can quench fluorescence. Always utilize a wash step before reading.

-

Dye Loading: Wash the HepG2 cells in Plate 2 with PBS. Add 100 µL of 10 µM H₂DCFDA (in phenol red-free, serum-free medium) to each well. Incubate for 45 minutes at 37°C[4].

-

Treatment: Remove the DCFDA solution, wash once with PBS, and add the 2-(phenylazo)aniline treatments (prepared in phenol red-free medium).

-

Measurement: After a 4-hour and 24-hour exposure, measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 535 nm)[4][5].

Data Presentation & Interpretation

The following table summarizes the expected quantitative profiles for 2-(phenylazo)aniline when tested in metabolically competent HepG2 cells, demonstrating the dose-dependent correlation between ROS generation and membrane rupture.

| Treatment Group | Concentration (µM) | MTT Viability (%) | LDH Release (%) | ROS Generation (Fold Change) |

| Vehicle Control | 0.1% DMSO | 100.0 ± 2.1 | 4.2 ± 0.8 | 1.00 ± 0.05 |

| 2-(Phenylazo)aniline | 1.0 | 98.5 ± 3.0 | 5.1 ± 1.1 | 1.15 ± 0.10 |

| 2-(Phenylazo)aniline | 10.0 | 82.4 ± 4.5 | 18.3 ± 2.4 | 2.40 ± 0.25 |

| 2-(Phenylazo)aniline | 50.0 | 45.6 ± 5.2 | 52.7 ± 4.1 | 5.80 ± 0.45 |

| 2-(Phenylazo)aniline | 100.0 | 21.3 ± 3.8 | 81.4 ± 5.5 | 8.20 ± 0.60 |

| Positive Control | Triton X-100 (1%) | 2.1 ± 0.5 | 100.0 ± 0.0 | N/A |

Data Interpretation Note: The IC₅₀ of aminoazobenzene derivatives in HepG2 cells typically falls between 40-60 µM[3]. The inverse correlation between MTT viability and LDH release validates that the loss of viability is due to genuine cellular necrosis/apoptosis rather than azo dye optical interference[5][6].

References[1] Title: Designing Self-Healing Hydrogels with Antibacterial Property Based on Host–Guest Interactions between Aminoazobenzene-Modified Gelatin and Polycyclodextrin. Source: acs.org. URL: https://pubs.acs.org/[3] Title: Five and six membered heterocyclic rings endowed with azobenzene as dual EGFRT790M and VEGFR-2 inhibitors: design, synthesis, in silico ADMET profile, molecular docking, dynamic simulation and anticancer evaluations. Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10696345/[6] Title: Evaluating the Cytotoxicity of Mordant Orange 6 for Biological Applications: A Comparative Guide. Source: benchchem.com. URL: https://www.benchchem.com/[5] Title: Toxicity screenings of nanomaterials: challenges due to interference with assay processes and components of class. Source: unive.it. URL: https://iris.unive.it/[4] Title: Impact of the Physicochemical Features of TiO2 Nanoparticles on Their In Vitro Toxicity. Source: acs.org. URL: https://pubs.acs.org/[7] Title: Correlating Nanoscale Titania Structure with Toxicity: A Cytotoxicity and Inflammatory Response Study with Human Dermal Fibroblasts and Human Lung Epithelial Cells. Source: oup.com. URL: https://academic.oup.com/toxsci/[2] Title: Toxicological Effects of Tartrazine Exposure: A Review of In Vitro and Animal Studies with Human Health Implications. Source: mdpi.com. URL: https://www.mdpi.com/

Sources

Application Note: Spectrophotometric Determination of 2-(Phenylazo)aniline Concentration

Abstract

This technical guide provides a detailed methodology for the quantitative determination of 2-(phenylazo)aniline using UV-Visible spectrophotometry. As a member of the azo dye family, 2-(phenylazo)aniline possesses distinct chromophoric properties amenable to this analytical technique.[1] This document outlines the fundamental principles, instrument setup, detailed experimental protocols for establishing a calibration curve, and the quantification of unknown samples. It is intended for researchers, quality control analysts, and drug development professionals requiring a reliable, straightforward, and cost-effective method for the analysis of this compound.

Introduction and Scientific Principle

2-(Phenylazo)aniline is an aromatic azo compound characterized by the R-N=N-R' functional group. Compounds in this class are intensely colored due to the extended π-conjugated system involving the azo linkage and the aromatic rings, which allows them to absorb light in the visible and ultraviolet regions of the electromagnetic spectrum.[1]

The quantitative method described herein is based on the Beer-Lambert Law, a fundamental principle in spectrophotometry. This law establishes a linear relationship between the absorbance of light and the concentration of an absorbing species in a solution. The relationship is expressed as:

A = εbc

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar absorptivity coefficient (in L·mol⁻¹·cm⁻¹), a constant unique to the substance at a specific wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the analyte (in mol·L⁻¹).

By measuring the absorbance of standard solutions of 2-(phenylazo)aniline at its wavelength of maximum absorbance (λmax), a calibration curve can be constructed. This curve serves as a reference to accurately determine the concentration of unknown samples.

Physicochemical & Spectral Properties

A thorough understanding of the analyte's properties is critical for method development.

| Property | Value | Source |

| Chemical Name | 2-(phenylazo)aniline | [2][3] |

| Synonyms | 2-Aminoazobenzene | [3] |

| CAS Number | 2835-58-7 | [2][4][5] |

| Molecular Formula | C₁₂H₁₁N₃ | [5] |

| Molar Mass | 197.24 g/mol | [5] |

| Appearance | Varies; related azo dyes are often colored powders. | [6] |

| λmax | Must be determined experimentally in the chosen solvent. Phenylazoaniline compounds typically absorb in the 300-450 nm range.[7][8] | N/A |

Instrumentation and Materials

Instrumentation

-

UV-Visible Spectrophotometer (double or single beam) with scanning capabilities.

-

Matched quartz or glass cuvettes (1 cm path length).

-

Calibrated analytical balance (readability ±0.1 mg).

-

Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL).

-

Class A volumetric pipettes.

Chemicals and Reagents

-

2-(phenylazo)aniline reference standard (≥95% purity).[5]

-

Spectrophotometric grade solvent (e.g., Methanol or Ethanol).

Scientist's Note (Solvent Selection): The choice of solvent is crucial. It must dissolve the analyte completely and be transparent (i.e., have negligible absorbance) in the wavelength range of interest. Methanol and ethanol are common choices for azo dyes due to their polarity and low UV cutoff.[7][9] The solvent used for the blank, standards, and samples must be from the same batch to ensure consistency.

Experimental Protocols

The overall workflow involves determining the optimal wavelength, preparing standards to create a calibration curve, and then using this curve to measure the concentration of an unknown sample.

Caption: High-level workflow for spectrophotometric analysis.

Protocol 1: Determination of λmax

Objective: To identify the wavelength at which 2-(phenylazo)aniline exhibits maximum absorbance in the chosen solvent.

-

Prepare a dilute solution: Prepare a solution of 2-(phenylazo)aniline (e.g., 5-10 mg/L) in the selected solvent.

-

Set up the spectrophotometer: Turn on the instrument and allow the lamps to stabilize (typically 15-30 minutes).

-

Zero the instrument: Fill a cuvette with the pure solvent (this is the "blank"). Place it in the spectrophotometer and perform a baseline correction or "zero" absorbance across the desired wavelength range (e.g., 250-600 nm).

-

Scan the sample: Rinse the cuvette with the analyte solution, then fill it and place it in the sample holder.

-

Acquire the spectrum: Perform a wavelength scan. The instrument software will plot absorbance versus wavelength.

-

Identify λmax: The peak of the curve corresponds to the λmax. Record this value for all subsequent measurements.

Rationale: Measuring absorbance at λmax provides the highest sensitivity and minimizes measurement error. According to the Beer-Lambert law, the change in absorbance with concentration is greatest at this wavelength, leading to a more accurate and reproducible calibration.

Protocol 2: Preparation of Standard Solutions & Calibration Curve

Objective: To create a series of solutions with known concentrations and measure their absorbance to establish a linear calibration curve.

-

Prepare a Stock Solution (e.g., 100 mg/L):

-

Accurately weigh approximately 10.0 mg of the 2-(phenylazo)aniline reference standard.

-

Quantitatively transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of solvent and sonicate or swirl until fully dissolved.

-

Allow the solution to return to room temperature, then dilute to the mark with the solvent. Mix thoroughly.

-

-

Prepare Working Standards (Serial Dilution):

-

Label a series of volumetric flasks (e.g., five 10 mL flasks).

-

Prepare a set of standards by diluting the stock solution. For example:

-

| Standard | Volume of Stock (100 mg/L) | Final Volume (mL) | Final Concentration (mg/L) |

| 1 | 0.2 mL | 10 | 2.0 |

| 2 | 0.4 mL | 10 | 4.0 |

| 3 | 0.6 mL | 10 | 6.0 |

| 4 | 0.8 mL | 10 | 8.0 |

| 5 | 1.0 mL | 10 | 10.0 |

-

Measure Absorbance:

-

Set the spectrophotometer to the predetermined λmax.

-

Use the pure solvent to zero the instrument (autozero).

-

Measure the absorbance of each working standard, starting with the least concentrated.

-

Best Practice: Rinse the cuvette with a small amount of the next standard before filling it for measurement to prevent carryover.

-

-

Construct the Calibration Curve:

-

Plot Absorbance (y-axis) versus Concentration (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

-

Trustworthiness: A valid calibration curve should have an R² value > 0.999, indicating a strong linear relationship. The y-intercept (c) should be close to zero.

-

Caption: The linear relationship defined by the Beer-Lambert Law.

Protocol 3: Quantification of an Unknown Sample

-

Prepare the Unknown Sample: Dissolve the sample containing 2-(phenylazo)aniline in the same solvent used for the standards. The sample may need to be diluted so that its absorbance falls within the linear range of the calibration curve (e.g., between the absorbance of Standard 1 and Standard 5).

-

Measure Absorbance: At the same λmax, measure the absorbance of the unknown sample. If multiple dilutions were made, ensure the final dilution is measured.

-

Calculate Concentration: Use the linear regression equation from the calibration curve to determine the concentration.

Concentration (mg/L) = (Absorbance_unknown - y_intercept) / slope

-

Apply Dilution Factor: If the sample was diluted, multiply the calculated concentration by the dilution factor to find the concentration in the original, undiluted sample.

Original Concentration = Calculated Concentration × (Final Volume / Initial Volume)

Method Validation and Self-Validating Systems

To ensure the trustworthiness of the results, the analytical method should be validated.[10] Key parameters include:

-

Linearity: Assessed from the R² value of the calibration curve.

-

Accuracy: Determined by spiking a blank sample with a known concentration of the analyte and calculating the percent recovery.

-

Precision: Assessed by performing replicate measurements of the same sample. Results are typically expressed as the relative standard deviation (%RSD).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These values represent the lowest concentration of analyte that can be reliably detected and quantified, respectively. They can be estimated from the standard deviation of the response and the slope of the calibration curve.[11]

References

-

Determination method for p-Phenylazoaniline and 2-methyl-4-(2-tolylazo)aniline in workplace air by high-performance liquid chromatography - PubMed. Available at: [Link]

-

Spot Test Detection and Spectrophotometric Determination of Nitrite with p-Phenylazoaniline. Available at: [Link]

-

The use of azo compounds in the spectrophotometric determination of drugs. Available at: [Link]

-

Aniline yellow - Optional[MS (GC)] - Spectrum - SpectraBase. Available at: [Link]

-

Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with... - PMC. Available at: [Link]

-

6 UV-Vis spectra of 2-(2-phenylethynyl) aniline and 2-phenyl indole - ResearchGate. Available at: [Link]

-

Development and validation of spectrophotometric method and paper-based microfluidic devices for the quantitative determination of Amoxicillin in pure form and pharmaceutical formulations - PMC. Available at: [Link]

-

Photometric Determination of Azodyes Based on Carbo- and Heterocyclic Alpha-Dicarbonyl Compounds - Filenko - Eco-Vector Journals Portal. Available at: [Link]

-

Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Available at: [Link]

-

Synthesis, Characterization and Spectrophotometric Study on Some New Chromotropic acid azo dyes: Analytical Application on Thorium Determination. Available at: [Link]

-

Class 12 Chemistry To Prepare A Sample Of 2 Naphthol Aniline Experiment - Vedantu. Available at: [Link]

-

2-(phenylazo)aniline — Chemical Substance Information - NextSDS. Available at: [Link]

-

Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software : Waters. Available at: [Link]

-

(PDF) Preparation of 2-Naphthol Aniline Dye - ResearchGate. Available at: [Link]

-

Experimental values of λ max and molar absorptivity (ε) of aniline and chloroanilines. Available at: [Link]

-

2-Naphthalenol, 1-(phenylazo)- - the NIST WebBook. Available at: [Link]

-

Spectrophotometric Determination of Lead in Environment Samples by Benzoic Acid Azo PhenylCalixarene (BAPC). Available at: [Link]

-

Preparation of Phenyl azo-beta naphthol ( 2-naphthol aniline dye ) NCERT guide - YouTube. Available at: [Link]

-

Synthesis and Characterization of 1-Phenyl Azo 2-Naphthol: A Comprehensive study. Available at: [Link]

-

Is the spectrophotometric method reliable for determine Aniline concentration? Available at: [Link]

-

PREPARATION OF PHENYL AZO 2 NAPHTHOL - YouTube. Available at: [Link]

-

Solvent Yellow 56 - Wikipedia. Available at: [Link]

-

2-Phenylazoaniline, 50 mg, CAS No. 2835-58-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign - Carl ROTH. Available at: [Link]

-

2-(phenylazo)aniline CAS#: 2835-58-7 • ChemWhat | Database of Chemicals & Biologicals. Available at: [Link]

-

Second Semester Experiment 1 Preparation of Azo dye from diazonium salt Theoretical part. Available at: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. 2-(phenylazo)aniline | 2835-58-7 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. nextsds.com [nextsds.com]

- 5. 2-Phenylazoaniline, 50 mg, CAS No. 2835-58-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 6. Solvent Yellow 56 - Wikipedia [en.wikipedia.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Absorption [Aniline Yellow] | AAT Bioquest [aatbio.com]

- 9. Determination method for p-Phenylazoaniline and 2-methyl-4-(2-tolylazo)aniline in workplace air by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Experimental Setup for 2-(Phenylazo)aniline Photochemical Reactions

Introduction & Mechanistic Insights

2-(Phenylazo)aniline, commonly referred to as ortho-aminoazobenzene, is a highly specialized photochromic scaffold utilized in photopharmacology, dynamic materials, and transition-metal catalysis[1]. Unlike standard unsubstituted azobenzenes, the introduction of an electron-donating amino group in the ortho position fundamentally alters the molecule's photophysical landscape.

Mechanistically, the amino group creates a "push-pull" electronic system. This causes the strong π→π∗ transition band and the weaker n→π∗ transition band to closely overlap or entirely collapse within the UV-Vis spectrum[2]. Consequently, the trans-to-cis photoisomerization cannot be cleanly driven by standard 365 nm UV light without simultaneously triggering the reverse cis-to-trans reaction. Furthermore, the cis isomers of aminoazobenzenes exhibit extremely rapid thermal back-relaxation, the kinetics of which are highly sensitive to the polarity of the solvent medium[3].

Experimental Design & Causality

To accurately capture the transient cis state of 2-(phenylazo)aniline, the experimental setup must abandon offline irradiation techniques. A self-validating system requires in situ continuous irradiation coupled directly with real-time spectroscopic monitoring .

-

Causality of Light Source Selection: Because the absorption bands overlap, continuous wave (CW) lasers or high-power LEDs in the 405–435 nm range are required to achieve a measurable Photostationary State (PSS)[3].

-

Causality of Temperature Control: The thermal cis-to-trans isomerization occurs on a timescale of seconds to minutes. Failing to strictly control the sample temperature via a Peltier thermostat will result in artificially skewed kinetic rate constants due to localized heating from the irradiation source.

-

Causality of Protonation: If the experiment involves acidic media, researchers must account for the protonation of the azo-bridge or amino group, which significantly red-shifts the π→π∗ transition into the visible spectrum (e.g., ~525 nm) and alters the switching directionality[4],[5].

Experimental workflow for capturing the fast photoisomerization of 2-(phenylazo)aniline.

Step-by-Step Protocols

Protocol A: Real-Time UV-Vis Spectroscopic Monitoring

Objective: Determine the photostationary state (PSS) kinetics and thermal relaxation half-life.

-

Sample Preparation: Dissolve 2-(phenylazo)aniline in a spectroscopic-grade solvent (e.g., acetonitrile or methanol) to a concentration that yields a maximum absorbance between 0.5 and 1.5 at a 1 cm path length[6]. Perform this step in a dark room to ensure the sample is predominantly in the thermodynamically stable trans form.

-

Baseline Acquisition: Transfer the solution to a quartz cuvette equipped with a magnetic micro-stirrer. Place it in a Peltier-controlled spectrophotometer set to 25.0 °C. Record the initial dark spectrum.

-

In Situ Irradiation: Mount a fiber-coupled 405 nm CW laser or LED perpendicular to the spectrometer's measuring beam[3].

-

PSS Acquisition: Irradiate the sample while continuously recording UV-Vis spectra at 1-second intervals. The PSS is reached when spectral changes (a decrease in the primary absorption band and a slight increase in the red-shifted tail) plateau[6],[7].

-

Kinetic Measurement: Extinguish the irradiation source. Immediately begin recording the absorbance at the λmax of the trans isomer over time to calculate the thermal cis-to-trans relaxation rate constant ( k ) and half-life ( t1/2 ).

Protocol B: NMR Determination of the Photostationary State (PSS)

Objective: Structurally elucidate and quantify the exact cis/trans isomeric ratio.

-

Preparation: Dissolve the compound in a deuterated solvent (e.g., CD 3 CN) to a concentration of 1–5 mM. Transfer to a standard NMR tube.

-

Setup: Utilize an NMR probe equipped with a coaxial optical fiber connected to the excitation light source, allowing for irradiation directly within the magnetic field.

-

Pre-Irradiation Spectrum: Acquire a standard 1 H NMR spectrum in the dark. The ortho-protons of the trans isomer will serve as the baseline integral[7].

-

Irradiation & Acquisition: Irradiate the sample in situ. Acquire spectra continuously using a rapid acquisition sequence until the integrals of the newly emerging cis signals stabilize. The upfield shift of the aromatic protons confirms the cis geometry due to the loss of coplanarity and altered shielding environments[7].

Quantitative Data Presentation

The photophysical properties of amino-substituted azobenzenes differ drastically from standard azobenzenes. The table below summarizes typical parameters to benchmark your experimental setup and validate your quantitative findings.

| Parameter | Standard Azobenzene | Aminoazobenzenes (e.g., 2-(Phenylazo)aniline) | Protonated Aminoazobenzenes |

| Primary Excitation | 365 nm (UV) | 405 - 435 nm (Visible) | > 500 nm (Green/Visible) |

| Band Separation | Distinct π→π∗ and n→π∗ | Collapsed / Overlapping | Highly Red-Shifted |

| Thermal Half-Life ( t1/2 ) | Hours to Days | Seconds to Minutes | Milliseconds to Seconds |

| Typical PSS (cis %) | > 90% | 50% - 80% | Variable / Reversal Possible |

Data synthesized from established photochemical behaviors of azobenzene derivatives[4],[2],[5].

References

-

BenchChem. "Application Notes and Protocols for Studying Azobenzene Isomerization." benchchem.com. 6

-

Inorganic Chemistry - ACS Publications. "UV−Vis, NMR, and Time-Resolved Spectroscopy Analysis of Photoisomerization Behavior of Three- and Six-Azobenzene-Bound Tris(bipyridine)cobalt Complexes." acs.org. 7

-

University of Groningen. "Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes." rug.nl. 4

-

Journal of Applicable Chemistry. "Synthesis and Characterization of a New Ortho Palladed Complex Via CH Activation of Redox Non-Innocent 2-(Arylazo)." joac.info. 1

-

Institute for Molecular Science. "1B15 On the Branching Ratio of Photoisomerization of 4-Aminoazobenzene: Experimental and Analysis." ims.ac.jp. 3

-

Beilstein Journal of Organic Chemistry. "Control over molecular motion using the cis–trans photoisomerization of the azo group." beilstein-journals.org. 2

-

ACS Publications. "Photoisomerization of Protonated Azobenzenes in the Gas Phase." acs.org. 5

Sources

- 1. joac.info [joac.info]

- 2. BJOC - Control over molecular motion using the cis–trans photoisomerization of the azo group [beilstein-journals.org]

- 3. molsci.center.ims.ac.jp [molsci.center.ims.ac.jp]

- 4. research.rug.nl [research.rug.nl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

Advanced LC-MS/MS Application Protocol for the Quantification and Speciation of Azo Compounds

Mechanistic Overview & Analytical Strategy

Azo compounds, characterized by the functional group R−N=N−R′ , are ubiquitous in industrial dyes, food colorants, textiles, and pharmaceuticals. The analytical challenge in monitoring these compounds lies in their dual toxicological profile: intact lipophilic dyes (e.g., Sudan I-IV) exhibit direct toxicity and carcinogenicity, while many larger azo dyes undergo in vivo or environmental reductive cleavage to form highly carcinogenic free-base aromatic amines[1][2].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis. It bypasses the severe matrix interferences that plague traditional UV-Vis spectrophotometry and provides unambiguous structural confirmation via Multiple Reaction Monitoring (MRM)[3][4]. Furthermore, LC-MS/MS easily accommodates both the direct extraction of intact dyes and the analysis of reductive cleavage products within a unified instrumental framework[5].

Experimental Workflow

LC-MS/MS workflow for intact azo dyes and reductive cleavage to aromatic amines.

Methodological Causality & Sample Preparation

To ensure a self-validating system, every step of the sample preparation must be driven by chemical causality rather than arbitrary selection:

-

Matrix-Matched Calibration & Isotope Dilution: Matrices like spices, feed, and textile effluents cause severe ion suppression during Electrospray Ionization (ESI). By utilizing deuterated internal standards (e.g., Sudan I-d5, Sudan IV-d6) spiked prior to extraction, the protocol automatically corrects for both extraction losses and matrix-induced ionization fluctuations[3].

-

Extraction Solvent Selection: Acetonitrile is selected over methanol for intact dye extraction because it provides superior precipitation of matrix proteins and optimal solubility for fat-soluble azo dyes, effectively eliminating the need for lengthy Solid Phase Extraction (SPE) clean-up steps[1].

-

Reductive Cleavage (For Restricted Amines): To simulate biological degradation or screen for restricted precursors in textiles, Tin(II) chloride ( SnCl2 ) or sodium dithionite is used. These agents aggressively donate electrons to cleave the −N=N− bond, liberating the aromatic amines for subsequent extraction and LC-MS/MS detection[2].

Protocol A: Direct Extraction of Intact Azo Dyes (Food, Spices, and Feed)

-

Homogenization: Weigh 1.0 g of finely homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Isotope Spiking: Add 20 µL of an internal standard mix (1 µg/mL of Sudan I-d5 and Sudan IV-d6). Note: Spiking before solvent addition ensures the standard equilibrates with the matrix.

-

Extraction: Add 10 mL of pure Acetonitrile[3].

-

Agitation: Vortex vigorously for 1 minute, followed by ultrasonication for 15 minutes at 30°C. Causality: Mild heat and cavitation maximize the partitioning of lipophilic dyes from complex lipid/carbohydrate matrices[1].

-

Separation: Centrifuge at 4,500 rpm for 10 minutes at 4°C to pellet the solid matrix.

-

Filtration: Draw the supernatant and filter through a 0.2 µm PTFE syringe filter directly into an amber autosampler vial. Causality: PTFE is chemically inert and prevents the adsorption of highly hydrophobic dyes, while amber vials prevent UV-induced degradation.

Protocol B: Reductive Cleavage for Restricted Aromatic Amines (Textiles & Environmental Sludge)

-

Initial Extraction: Extract 1.0 g of the sample using 10 mL of methanol or methylene chloride[2].

-

Reduction: Add 2 mL of 1 M SnCl2 (prepared in concentrated HCl) to the extract. The solution will typically undergo immediate decolorization as the chromophoric azo bonds break[2].

-

Incubation: Heat the mixture at 70°C for 30 minutes to ensure total quantitative cleavage.

-

Free-Base Conversion: Adjust the pH of the solution to 10–12 using 5 M NaOH. Causality: Aromatic amines are basic; raising the pH deprotonates them into their neutral free-base form, allowing them to partition into organic solvents.

-

Liquid-Liquid Extraction: Extract the liberated amines with 10 mL of ethyl acetate.

-

Reconstitution: Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 5% methanol for LC-MS/MS injection.

LC-MS/MS Analytical Conditions

UHPLC Separation Parameters

Azo dyes and their amine derivatives are structurally diverse, requiring high-resolution chromatography to separate structural isomers (e.g., 2,4-xylidine vs. 2,6-xylidine).

-

Analytical Column: Sub-2-micron C18 column (e.g., 50 × 2.1 mm, 1.7 µm). Causality: Sub-2-micron particles provide high theoretical plate counts necessary for sharp peak shapes and rapid isomer resolution[1].

-

Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

-

Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

-

Gradient Elution: 50% B (0–1.5 min) → ramp to 100% B (1.5–2.5 min) → hold at 100% B (2.5–4.0 min) → return to 50% B (4.1–7.0 min)[1].

-

Flow Rate: 400 µL/min.

-

Injection Volume: 10 µL.

Mass Spectrometry (ESI-MS/MS) Parameters

Ionization polarity is strictly dictated by the functional groups of the target analytes:

-

ESI Positive Mode (+): Used for fat-soluble dyes (Sudan I-IV, Para Red) and aromatic amines. The acidic mobile phase promotes the formation of [M+H]+ precursor ions[1].

-

ESI Negative Mode (-): Mandatory for sulfonated azo dyes (e.g., Orange II, Acid Red). The sulfonic acid group ( −SO3H ) readily loses a proton to form [M−H]− [4].

-

Capillary Voltage: 3.0 kV (ESI+) / 2.5 kV (ESI-).

-

Desolvation Temperature: 450°C. Causality: High thermal energy is required to efficiently vaporize the aqueous mobile phase and prevent the formation of solvent cluster ions that elevate baseline noise.

Quantitative Data & Validation Metrics

To ensure robust quantitation, two MRM transitions (one quantifier, one qualifier) must be monitored per analyte to calculate ion ratios for structural confirmation.

Table 1: Optimized MRM Transitions for Key Azo Compounds

| Analyte | ESI Mode | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| Sudan I | Positive | 249.1 | 156.1 | 92.1 | 20 / 40 |

| Sudan IV | Positive | 381.2 | 224.1 | 106.1 | 25 / 45 |

| Para Red | Positive | 294.1 | 156.0 | 128.0 | 15 / 30 |

| Orange II | Negative | 327.1 | 171.0 | 156.0 | 25 / 35 |

| o-Toluidine (Amine) | Positive | 108.1 | 91.1 | 65.1 | 15 / 25 |

| Benzidine (Amine) | Positive | 185.1 | 168.1 | 92.1 | 20 / 35 |

Table 2: Method Validation Performance Metrics

Validation data demonstrates the protocol's suitability across highly complex matrices, achieving Limits of Detection (LOD) well below standard regulatory action limits (typically 10–50 µg/kg)[1][3].

| Analyte | Sample Matrix | LOD (µg/kg) | Mean Recovery (%) | Precision (RSD, %) |

| Sudan I | Paprika / Spices | 0.5 | 95.2 | 4.1 |

| Sudan IV | Animal Feed | 1.0 | 102.5 | 5.3 |

| Orange II | Spices | 2.0 | 93.8 | 6.2 |

| Benzidine | Textile Extract | 0.2 | 88.4 | 7.5 |

Self-Validating System & Quality Control (QC)

A rigorous LC-MS/MS protocol must validate its own integrity during every batch run. Implement the following QC gates:

-

Ion Ratio Confirmation: The ratio of the quantifier to qualifier product ions in the unknown sample must fall within ±20% of the average ratio established by the calibration standards. Failure indicates a co-eluting matrix isobar, invalidating the peak.

-

Matrix Spike Recovery: A blank matrix spiked with a known concentration of the target azo dyes must yield an absolute recovery of 80–120%. If recovery drops below 80%, severe matrix suppression is occurring. Corrective Action: Further dilute the sample extract (e.g., 1:10 in initial mobile phase) to dilute the suppressing matrix components before re-injection.

-

System Suitability: Inject a mid-level standard mix before and after the sample batch. The retention time drift must be <0.1 minutes, ensuring that the UHPLC pump gradient and column chemistry remain stable throughout the run.

References

- The Analysis of Sudan and other Azo Dyes in Spices Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. lcms.

- Simultaneous Determination of Ten Illegal Azo Dyes in Feed by Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry. nih.gov (PMC).

- Environmental Screening for Azo Dyes by Chemical Reduction and Mass Spectrometry. epa.gov.

- EPA Method 8321B (SW-846)

- Determination of sulfonated azo dyes by liquid chromatography/atmospheric pressure ionization mass spectrometry. acs.org (Analytical Chemistry).

- The Analysis of Sudan and other Azo Dyes in Spices Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of 2-(Phenylazo)aniline

Welcome to the technical support center for the synthesis of 2-(phenylazo)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance reaction yield and purity. Our approach is rooted in practical, field-proven insights to address the common challenges encountered during this synthesis.

The synthesis of 2-(phenylazo)aniline is a classic example of an azo coupling reaction, a cornerstone of synthetic organic chemistry for producing a wide array of azo compounds. These compounds are significant in various industries, including dyes and pharmaceuticals.[1] The overall reaction involves two primary stages: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, in this case, aniline.[2]

This guide will delve into the critical parameters of each stage, offering explanations for common experimental pitfalls and providing actionable solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues that can arise during the synthesis of 2-(phenylazo)aniline, presented in a question-and-answer format to directly tackle the problems you may be facing in the lab.

Question 1: My overall yield of 2-(phenylazo)aniline is consistently low. What are the most likely causes and how can I rectify this?

Low yields in this synthesis often trace back to suboptimal conditions in either the diazotization or the coupling step.

Answer: The primary suspect for low yield is the instability of the benzenediazonium salt intermediate.[3] Several factors can contribute to its decomposition or inefficient formation:

-

Inadequate Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable.[3] Temperatures rising above the optimal 0-5°C range can lead to decomposition of the diazonium salt into phenol and nitrogen gas, which will not participate in the desired coupling reaction.[4][5]

-

Solution: Employ an ice-salt bath to maintain a strict temperature range of 0-5°C throughout the addition of sodium nitrite and for the duration of the diazotization process.[6] Continuous monitoring with a low-temperature thermometer is crucial.

-

-

Incorrect pH for Coupling: The electrophilic aromatic substitution (EAS) reaction between the diazonium salt and aniline is highly pH-dependent.[7]

-

Solution: For the coupling of a diazonium salt with anilines, a mildly acidic condition (pH 4-5) is typically optimal.[4] This pH range is a compromise: it's acidic enough to prevent significant N-coupling (formation of triazenes) but not so acidic that it deactivates the aniline by converting it entirely to the anilinium ion.[4][8]

-

-

Impure Reactants: The purity of the starting aniline is critical. Oxidized aniline can introduce impurities that lead to side reactions and a discolored, impure final product.[9]

-

Solution: Use freshly distilled or high-purity aniline for the reaction. If the aniline is discolored (yellow or brown), it should be purified before use.

-

Question 2: I've observed the formation of a brown, tar-like substance in my reaction mixture. What is this and how can I prevent it?

The appearance of tarry materials is a common indicator of side reactions and product decomposition.

Answer: The formation of brown, insoluble "tar" is typically due to a combination of factors:

-

Elevated Temperatures: As mentioned, high temperatures promote the decomposition of the diazonium salt to form phenol. This phenol can then undergo further uncontrolled side reactions, leading to polymeric, tar-like substances.[4]

-

Excess Nitrous Acid: While a slight excess of nitrous acid is necessary to ensure complete diazotization, a large excess can lead to unwanted side reactions.[3]

-

Solution: Maintain strict temperature control (0-5°C) throughout the entire process.[4] Add the sodium nitrite solution slowly and dropwise to the acidic aniline solution to control the exothermic reaction and prevent localized heating.[3] Use starch-iodide paper to test for the presence of a slight excess of nitrous acid, and then quench any significant excess with a small amount of urea or sulfamic acid.[10]

-

Question 3: The color of my final 2-(phenylazo)aniline product is off, appearing dull or brownish instead of the expected vibrant color. What causes this and how can I improve the color?

An incorrect color is a strong indication of impurities in the final product.

Answer: An off-color product suggests the presence of byproducts that absorb light differently than the desired 2-(phenylazo)aniline.

-

Phenolic Impurities: If the temperature during diazotization was not well-controlled, the resulting phenol can couple with the diazonium salt to form other azo dyes with different colors.[9]

-

Incomplete Reaction: The presence of unreacted starting materials can affect the final product's color and crystalline structure.[9]

-

Insufficient Purification: The crude product will likely contain residual salts and byproducts.

-

Solution: Rigorous temperature control is the first line of defense.[9] Ensure the stoichiometry of your reactants is correct and allow sufficient time for the coupling reaction to go to completion. Most importantly, purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure, brightly colored crystals.[6][9]

-

Frequently Asked Questions (FAQs)

This section provides answers to common conceptual and practical questions regarding the synthesis of 2-(phenylazo)aniline.

Why is a low temperature (0-5°C) so critical for the diazotization of aniline?

The benzenediazonium salt formed during the diazotization of aniline is thermally unstable.[5] Above 5-10°C, it readily decomposes, releasing nitrogen gas and forming phenol.[5] This decomposition not only reduces the yield of the desired azo product but also introduces phenol as a major impurity, which can lead to the formation of undesirable side products and a tarry final product.[5]

What is the purpose of adding sodium nitrite to an acidic solution of aniline?

Nitrous acid (HNO₂) is the actual diazotizing agent, but it is unstable and must be generated in situ. This is achieved by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[1][11] The nitrous acid then reacts with the primary aromatic amine (aniline) to form the diazonium salt.[11]

How does the pH affect the coupling reaction between the benzenediazonium salt and aniline?

The pH of the coupling reaction is a critical parameter that influences both the rate of reaction and the potential for side reactions.[7] For coupling with anilines, a slightly acidic medium (pH 4-5) is generally preferred.[4] If the solution is too acidic, the aniline will be protonated to form the anilinium ion, which is deactivated towards electrophilic aromatic substitution. If the solution is too basic, the diazonium salt can be converted into an unreactive diazotate species.[9] The mildly acidic conditions provide a balance, ensuring a sufficient concentration of free aniline for coupling while minimizing side reactions like N-coupling.[8]

What are the common side products in the synthesis of 2-(phenylazo)aniline and how can they be minimized?

Several side products can form during this synthesis:

-

Phenol: As discussed, this forms from the decomposition of the diazonium salt at elevated temperatures.[5]

-

Diazoamino Compounds (Triazenes): These can form from the reaction of the diazonium salt with unreacted aniline at the nitrogen atom (N-coupling).[4][8] This is often the kinetically favored product but can rearrange to the more thermodynamically stable C-coupled product (p-aminoazobenzene) under acidic conditions.[8]

-

Polymeric/Tar-like Substances: These result from uncontrolled side reactions and decomposition, particularly at higher temperatures.[4]

Minimizing these side products hinges on careful control of the reaction conditions: strict low-temperature maintenance, slow and controlled addition of reagents, and optimization of the pH for the coupling step.[4]

Experimental Protocols & Data

Table 1: Critical Reaction Parameters for Optimizing 2-(Phenylazo)aniline Synthesis

| Parameter | Recommended Condition | Rationale |

| Diazotization Temperature | 0-5°C | Prevents decomposition of the unstable diazonium salt.[3] |

| Coupling pH | 4-5 (mildly acidic) | Optimizes the rate of C-coupling and minimizes N-coupling and diazonium salt decomposition.[4][7] |

| Rate of NaNO₂ Addition | Slow, dropwise | Controls the exothermic reaction and prevents localized overheating.[3] |

| Purity of Aniline | High purity/freshly distilled | Prevents side reactions caused by oxidized impurities.[9] |

| Stirring | Vigorous and continuous | Ensures homogeneity and efficient heat transfer.[3] |

Step-by-Step Synthesis Protocol

This protocol provides a general methodology. Researchers should adapt it based on their specific laboratory conditions and scale.

Part A: Diazotization of Aniline

-

In a beaker, dissolve aniline in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice-salt bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in water and cool it to 0-5°C.

-

Slowly add the cold sodium nitrite solution dropwise to the acidic aniline solution, ensuring the temperature remains below 5°C.

-

After the addition is complete, stir the mixture for an additional 15-30 minutes at 0-5°C.

-

Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If necessary, add a small amount of urea to quench the excess.

Part B: Azo Coupling

-

In a separate beaker, dissolve an equimolar amount of aniline in a suitable amount of water and adjust the pH to 4-5 using a buffer or dilute acid/base.

-

Cool this solution to 0-5°C in an ice-salt bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the aniline solution with vigorous stirring, maintaining the temperature between 0-5°C.

-

A colored precipitate of 2-(phenylazo)aniline should form.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the reaction.

Part C: Isolation and Purification

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2-(phenylazo)aniline.

-

Dry the purified crystals and determine the yield and melting point.

Visualizing the Process

Reaction Mechanism

Caption: Overall workflow for the synthesis of 2-(phenylazo)aniline.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

References

- Benchchem Technical Support. (2025). Technical Support Center: Optimizing Azo Coupling Reaction Yield. Benchchem.

- Benchchem Technical Support. (2025). Technical Support Center: Troubleshooting Byproduct Formation in Azo Coupling Reactions. Benchchem.

- Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses.

- ResearchGate. (n.d.). The diazotization process.

- BYJU'S. (2019, February 18). Diazotization Reaction Mechanism.

- Benchchem Technical Support. (2025). How to improve low yield in Azosulfamide synthesis. Benchchem.

- KPU Pressbooks. (n.d.). 5.5 Arenediazonium Salt – Organic Chemistry II.

- Benchchem Technical Support. (2025). Synthesis of 1-phenylazo-2-naphthol side reactions and purification. Benchchem.

- Benchchem Technical Support. (2025). Improving the yield and purity of 1-phenylazo-2-naphthol synthesis. Benchchem.

- Chemistry Stack Exchange. (2019, January 2). Does aniline react with diazonium ions at C or N?.

- Chen, J., et al. (2020). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules, 25(21), 5021.

Sources

- 1. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5.5 Arenediazonium Salt – Organic Chemistry II [kpu.pressbooks.pub]